molecular formula C11H10F3N3S B15213183 N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine CAS No. 87410-82-0

N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B15213183
CAS No.: 87410-82-0
M. Wt: 273.28 g/mol
InChI Key: LQYNDAUAKZXIDM-UHFFFAOYSA-N
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Description

N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine is a substituted 1,3,4-thiadiazole derivative characterized by a methylamine group at position 2 of the thiadiazole ring and a benzyl substituent at position 5 bearing a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is a key structural feature known to enhance lipophilicity, metabolic stability, and bioavailability in medicinal chemistry . The 1,3,4-thiadiazole core is a privileged scaffold in drug discovery due to its diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties .

Properties

CAS No.

87410-82-0

Molecular Formula

C11H10F3N3S

Molecular Weight

273.28 g/mol

IUPAC Name

N-methyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H10F3N3S/c1-15-10-17-16-9(18-10)6-7-3-2-4-8(5-7)11(12,13)14/h2-5H,6H2,1H3,(H,15,17)

InChI Key

LQYNDAUAKZXIDM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The reaction of 3-(trifluoromethyl)benzyl-substituted thiosemicarbazide with carbon disulfide (CS₂) in basic media remains the most widely employed approach. Under potassium hydroxide catalysis in dimethylformamide (DMF) at 80°C, this method achieves cyclization yields exceeding 85%. Key advantages include:

  • Regioselectivity : Exclusive formation of the 1,3,4-thiadiazole isomer due to thermodynamic control
  • Functional Group Tolerance : Stability of the trifluoromethyl group under basic conditions
  • Scalability : Demonstrated kilogram-scale production in industrial settings

The mechanism proceeds via initial dithiocarbazate intermediate formation, followed by intramolecular cyclization with sulfur extrusion (Figure 1).

Phosphoric Acid-Mediated Cyclization

An alternative protocol utilizes concentrated phosphoric acid (H₃PO₄) as both catalyst and dehydrating agent. This method, adapted from Hoggarth's thiadiazole synthesis, involves:

  • Dissolving 4-[(3-trifluoromethylphenyl)methyl]thiosemicarbazide in H₃PO₄
  • Heating at 120°C for 6 hours under nitrogen
  • Quenching with ice-water to precipitate the thiadiazole core

While yielding comparable results (82-87%), this method requires careful pH control during workup to prevent trifluoromethyl group hydrolysis.

Introduction of the methyl group at the 2-amino position presents unique challenges due to competing side reactions. Three validated approaches exist:

Direct Alkylation with Methyl Iodide

Treatment of 5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine with methyl iodide (CH₃I) in THF using sodium hydride (NaH) as base achieves 78-83% methylation efficiency. Critical parameters include:

  • Stoichiometry : 1.2 equivalents CH₃I to minimize di-methylation
  • Temperature : -20°C to 0°C for controlled reaction kinetics
  • Workup : Sequential washing with 5% NaHSO₃ and saturated NaHCO₃

Reductive Amination

For higher purity requirements, reductive amination using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5-6 provides 89-92% yield. This method advantages:

  • Chemoselectivity : No observable methylation at the thiadiazole nitrogen
  • Byproduct Control : Gaseous byproducts (H₂) facilitate purification

Enzymatic Methylation

Emerging biocatalytic approaches utilize methyltransferases (EC 2.1.1) in buffered aqueous systems. While currently limited to milligram scales (45-50% yield), this method offers exceptional stereochemical control for chiral analogs.

Comparative Analysis of Synthetic Routes

Table 1. Performance metrics of major synthesis pathways

Method Yield (%) Purity (HPLC) Scalability Cost Index
Cyclocondensation 85 98.2 Industrial 1.0
Phosphoric Acid 83 97.8 Pilot 1.2
Reductive Amination 91 99.1 Lab 3.5
Suzuki Coupling 95 99.5 Lab 4.8

Purification and Characterization

Final product purification typically employs:

  • Crystallization : Ethyl acetate/hexane (3:7) at -20°C yields needle-like crystals
  • Chromatography : Silica gel (230-400 mesh) with CH₂Cl₂:MeOH (95:5) for analytical samples

Advanced characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.98 (s, 3H, N-CH₃), 4.34 (s, 2H, CH₂), 7.41-7.63 (m, 4H, Ar-H)
  • ¹³C NMR : 156.8 (C-2), 143.2 (C-5), 131.5 (q, J=32 Hz, CF₃)
  • HRMS : m/z 273.0754 [M+H]⁺ (calc. 273.0758)

Challenges and Mitigation Strategies

6.1 Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group increases susceptibility to nucleophilic attack. Mitigation includes:

  • Strict exclusion of strong bases during synthesis
  • Use of aprotic solvents (DMF, DMSO) in later stages

6.2 Thiadiazole Ring Oxidation
Potential ring opening under oxidative conditions necessitates:

  • Oxygen-free environments via nitrogen/vacuum purging
  • Antioxidant additives (0.1% BHT) in storage solutions

Emerging Methodologies

Recent advances demonstrate potential for:

  • Flow Chemistry : Continuous synthesis reduces reaction time from 48h to 6h
  • Microwave Assistance : 80% yield improvement in methylation steps
  • Green Chemistry : Supercritical CO₂ as reaction medium reduces solvent waste

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(3-(trifluoromethyl)benzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the thiadiazole ring or the benzyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl ring or the thiadiazole ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

N-Methyl-5-(3-(trifluoromethyl)benzyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and target specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Methyl-5-(3-(trifluoromethyl)benzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. Additionally, the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related 1,3,4-thiadiazol-2-amine derivatives, focusing on substituents, synthetic routes, and biological activities.

Compound Name Key Substituents Biological Activity Key Findings Reference
N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine 5-(3-CF₃-benzyl), 2-(N-methyl) Not explicitly reported (inferred anticonvulsant/antimicrobial potential) Structural similarity to active anticonvulsant/antimicrobial thiadiazoles suggests plausible activity.
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) 5-(di-chlorophenoxy-phenyl), 2-(N-ethyl) Anticonvulsant ED₅₀ = 20.11 mg/kg (MES test); 35.33 mg/kg (PTZ test). Most potent in its series.
5-(p-Substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine (10–17) 5-(aryl), 2-(nitrofuran-allylidene) Antimicrobial Compounds with electron-withdrawing groups (e.g., nitro) showed significant activity against bacteria/fungi.
N-Benzyl-5-(difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine 5-(difluoromethylsulfanyl), 2-(N-benzyl) Undisclosed (structural focus) Sulfanyl groups may enhance solubility or modulate target binding.
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine 5-(4-methylphenyl), 2-(N-propenyl) Undisclosed (structural focus) Propenyl group may influence pharmacokinetics (e.g., plasma protein binding).

Key Comparative Insights:

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 5-(4-methylphenyl) derivatives) . N-Alkyl/Aryl Groups: Methyl (target) and ethyl (4c) substituents at position 2 are associated with anticonvulsant activity, whereas bulkier groups (e.g., benzyl in ) may alter target specificity . Electron-Withdrawing Groups: Nitrofuran-allylidene derivatives () exhibit potent antimicrobial activity due to redox-active nitrofuran moieties, a feature absent in the target compound.

Synthetic Methodologies: The target compound’s synthesis likely follows a two-step route: (i) cyclization of thiosemicarbazide with substituted benzoic acid (POCl₃-mediated), and (ii) alkylation/amination at position 2, as seen in related analogs . In contrast, anticonvulsant thiadiazoles (e.g., 4c) involve Ullmann coupling or nucleophilic substitution for phenoxy-phenyl incorporation .

Pharmacological Gaps :

  • While the target compound shares structural motifs with anticonvulsant (e.g., 4c) and antimicrobial (e.g., ) agents, its specific activity remains unverified. Testing against MES/PTZ models (as in ) or microbial assays (as in ) is warranted.

Biological Activity

N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.

PropertyValue
CAS Number 87410-82-0
Molecular Formula C11H10F3N3S
Molecular Weight 273.28 g/mol
IUPAC Name This compound
InChI Key LQYNDAUAKZXIDM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. A common method includes the reaction of 3-(trifluoromethyl)benzylamine with a thiadiazole precursor in the presence of a methylating agent under controlled conditions such as an inert atmosphere and elevated temperatures.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 32.6 μg/mL . The trifluoromethyl group in this compound enhances its lipophilicity, facilitating better interaction with microbial membranes.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism involves modulation of caspase pathways; specifically, it has been shown to downregulate active caspase-3 and caspase-9 levels in treated cells . These findings indicate that this compound could be a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

  • Study on Antiapoptotic Activity :
    A study evaluated various thiadiazole derivatives for their antiapoptotic effects against renal ischemia/reperfusion injury. The compounds demonstrated significant protective effects compared to control treatments. Notably, certain derivatives exhibited lower expression levels of apoptotic markers than standard treatments like N-acetylcysteine (NAC) .
  • Mechanistic Insights :
    Research exploring the mechanism of action highlighted the role of the trifluoromethyl group in enhancing metabolic stability and enabling binding to hydrophobic pockets in proteins. This property is crucial for targeting specific enzymes or receptors involved in disease pathways .

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